molecular formula C17H17N3O3 B10982579 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B10982579
M. Wt: 311.33 g/mol
InChI Key: PARLDOGHBNPTNC-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. Benzimidazole is a privileged pharmacophore in drug discovery due to its ability to interact with diverse biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . This particular compound features a benzimidazole core linked to a 3,5-dimethoxybenzamide group, a structure motif known to contribute to biological activity. Benzimidazole derivatives, like this compound, are extensively investigated for their potent antiproliferative activities . They can exert their effects through multiple mechanisms, including DNA interaction as minor groove binders, and inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and cell proliferation . The structure-activity relationship (SAR) of such compounds indicates that the nature and position of substituents on both the benzimidazole and the pendant aromatic ring are critical for optimizing potency and selectivity against various cancer cell lines . The methoxy groups on the benzamide ring can influence the compound's electronic properties and binding affinity, while the methyl group on the benzimidazole nitrogen can affect its pharmacokinetic profile . This makes 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide a valuable chemical tool for researchers developing novel targeted therapies and probing the pathways involved in oncogenesis. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C17H17N3O3/c1-10-18-15-5-4-12(8-16(15)19-10)20-17(21)11-6-13(22-2)9-14(7-11)23-3/h4-9H,1-3H3,(H,18,19)(H,20,21)

InChI Key

PARLDOGHBNPTNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Coupling of 3,5-Dimethoxybenzoyl Chloride with 5-Amino-2-Methyl-1H-Benzimidazole

The most direct route involves reacting 3,5-dimethoxybenzoyl chloride with 5-amino-2-methyl-1H-benzimidazole. The benzimidazole amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This method typically employs dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts.

Procedure :

  • Activation of Carboxylic Acid : 3,5-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form 3,5-dimethoxybenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.

  • Coupling Reaction : The acid chloride is dissolved in dichloromethane and added dropwise to a solution of 5-amino-2-methyl-1H-benzimidazole and triethylamine at 0–5°C. The mixture is stirred for 6–12 hours at room temperature.

  • Workup : The organic layer is washed with water, dried over sodium sulfate, and concentrated. The crude product is recrystallized from ethyl acetate/hexane to yield the title compound as a white solid.

Key Data :

  • Yield : 70–85% after recrystallization.

  • Purity : >98% (HPLC).

  • Challenges : Sensitivity of the benzimidazole amine to oxidation necessitates inert atmospheres.

Stepwise Assembly via Benzimidazole Ring Formation

An alternative approach constructs the benzimidazole ring in situ before introducing the benzamide moiety. This method is advantageous when starting from o-phenylenediamine derivatives.

Procedure :

  • Benzimidazole Synthesis : 4-Methoxy-1,2-diaminobenzene is condensed with acetic acid under acidic conditions (HCl, reflux) to form 5-methoxy-2-methyl-1H-benzimidazole.

  • Nitration : The benzimidazole is nitrated using a mixture of HNO₃ and H₂SO₄ at 90–100°C to introduce a nitro group at the 5-position.

  • Reduction and Methoxylation : The nitro group is reduced to an amine using H₂/Pd-C, followed by methoxylation with dimethyl sulfate in acetone to yield 5-amino-2-methyl-1H-benzimidazole.

  • Benzamide Coupling : The amine is coupled with 3,5-dimethoxybenzoyl chloride as described in Section 1.1.

Key Data :

  • Overall Yield : 50–60% (four steps).

  • Critical Step : Nitration requires precise temperature control to avoid over-oxidation.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts coupling efficiency:

SolventBaseYield (%)Purity (%)
DichloromethaneTriethylamine8598
THFDIPEA7895
DMFPyridine6590

Polar aprotic solvents like DMF may deactivate the acid chloride via coordination, reducing reactivity.

Role of Phase-Transfer Catalysts

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact between immiscible reactants, enhancing yields by 10–15%. For example, adding 5 mol% TBAB reduces reaction time from 12 hours to 6 hours.

Purification Strategies

Hydrochloride Salt Formation

Intermediate 5-amino-2-methyl-1H-benzimidazole often exists as an oil, complicating purification. Converting it to a hydrochloride salt enables crystallization:

  • Procedure : The crude amine is dissolved in dichloromethane and treated with HCl gas at 0–10°C. The precipitate is filtered and washed with cold ether.

  • Yield : 90–95% after salt formation.

Recrystallization Solvents

Final product purity is achieved using solvent combinations:

  • Ethyl Acetate/Hexane : Removes non-polar impurities.

  • Dichloromethane/Methanol : Ideal for polar byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 7.12–8.05 (m, 6H, aromatic), 10.21 (s, 1H, NH).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O methoxy).

  • MS (EI) : m/z 339.4 [M⁺], consistent with C₁₉H₂₁N₃O₃.

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time = 8.2 min.

Challenges and Mitigation

Oxidation of Benzimidazole Amine

The primary amine group on the benzimidazole is prone to oxidation during storage. Solutions include:

  • Storing the amine as a hydrochloride salt under nitrogen.

  • Adding antioxidants like BHT (0.1 wt%) to reaction mixtures.

Byproduct Formation

Competitive acylation at the benzimidazole N1 position generates undesired regioisomers. Mitigation strategies:

  • Using bulky bases (e.g., DIPEA) to sterically hinder N1.

  • Lowering reaction temperatures to 0°C.

Applications and Derivatives

While the primary application of 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide remains investigational, structural analogs exhibit:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives show cytotoxicity against MCF-7 cells (IC₅₀ = 2.1 µM).

  • Antimicrobial Properties : Benzimidazole-benzamide hybrids inhibit S. aureus (MIC = 8 µg/mL) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide have been tested against various bacterial strains:

  • Case Study : A derivative demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
S. aureus2Norfloxacin2
E. coli4Chloromycin7

Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro tests showed effectiveness against various fungal strains including Candida albicans.

  • Case Study : A series of benzimidazole derivatives exhibited MIC values ranging from 2 to 19 µg/mL against tested fungal strains, with the most potent compound showing superior activity compared to established antifungals .

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents. Studies have highlighted their effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV).

  • Case Study : A related compound was identified with an EC50 value of 1.11 mM against BVDV, suggesting potential therapeutic applications in viral infections .

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide exhibit anti-inflammatory properties.

  • Case Study : One study reported significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
Compound A0.16640.0370
Diclofenac--

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule polymerization, which disrupts cell division and leads to cell death . This mechanism is particularly relevant in the context of anticancer and antiparasitic activities. Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzamide core is a common feature among related compounds, but variations in substituents and heterocyclic groups significantly influence pharmacological profiles. Key analogues include:

Compound Name Core Structure Modifications Key Functional Groups
Target Compound 2-Methylbenzimidazole-5-yl, 3,5-dimethoxybenzamide Methoxy, benzimidazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with N,O-bidentate directing group Hydroxy, tert-butyl, methyl
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b) Bis-aryl substitution (4-methoxyphenyl and 2-methylpyrimidin-5-yl) Methoxy, pyrimidine
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide Naphthyl substitution Naphthyl, methoxy
Quinazolinyl derivative () Tetrahydroquinazolinone ring with 4-methylphenyl Quinazolinone, methylphenyl, methoxy
  • Benzimidazole vs. Pyrimidine/Phenyl Groups : The target compound’s benzimidazole group confers stronger kinase inhibition compared to pyrimidine (e.g., compound 22b) due to enhanced π-π stacking and hydrogen bonding with kinase active sites .
  • Methoxy vs. Hydroxy/Methyl Groups : The 3,5-dimethoxy groups improve solubility and metabolic stability relative to compounds with hydroxy or methyl substituents (e.g., ), which may suffer from rapid glucuronidation .
  • Naphthyl vs.

Biological Activity

3,5-Dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 300.36 g/mol

Research indicates that compounds with a benzimidazole core, such as 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, often exhibit their biological effects through several mechanisms:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies indicate that it can effectively stop the growth of various cancer cell lines, including lung and breast cancer cells.
    • A study reported an IC50 value of approximately 6.26 µM against HCC827 lung cancer cells in a two-dimensional (2D) assay format, demonstrating significant potency compared to other tested compounds .
  • Antimicrobial Properties :
    • Similar benzimidazole derivatives have exhibited antibacterial activity, suggesting that this compound may also possess similar properties. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Key findings regarding SAR include:

  • Methoxy Substituents : The presence of methoxy groups at positions 3 and 5 enhances the lipophilicity and biological activity of the compound.
  • Benzimidazole Core : Substitution at the nitrogen atom of the benzimidazole ring can significantly alter its interaction with biological targets, affecting both potency and selectivity against various enzymes and receptors .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Studies :
    • In a comparative study of various benzimidazole derivatives, compounds similar to 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide showed enhanced activity against multiple cancer cell lines, with some derivatives achieving IC50 values below 10 µM across different assays .
  • Inflammatory Response :
    • Research has highlighted the anti-inflammatory potential of benzimidazole derivatives through inhibition of cyclooxygenase (COX) enzymes. Compounds with similar structures demonstrated selectivity for COX-2 over COX-1, indicating potential therapeutic applications in inflammatory diseases .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AntitumorHCC8276.26
AntitumorNCI-H3586.48
AntimicrobialStaphylococcus aureusTBD
COX-2 InhibitionHuman Cells0.72

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted benzimidazole amine. Key steps include:

  • Refluxing 3,5-dimethoxybenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
  • Reacting this intermediate with 2-methyl-1H-benzimidazol-5-amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or chloroform.
  • Optimizing reaction time (4–6 hours), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine-to-acyl chloride) to achieve yields >75% . Purity can be enhanced via recrystallization from ethanol or methanol and validated by HPLC (>95% purity).

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in CDCl3_3 or DMSO-d6_6 to confirm methoxy (δ 3.70–3.85 ppm), benzamide carbonyl (δ ~165 ppm), and benzimidazole aromatic protons (δ 7.2–8.3 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Parameters like hydrogen bonding (e.g., N–H···O interactions) and torsion angles validate stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 368.5) .

Q. What in vitro assays are commonly employed to evaluate the compound’s biological activity, and how should controls be designed to ensure assay validity?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for DAPK1/CSF1R inhibition, with staurosporine as a positive control .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans, with ciprofloxacin and fluconazole as controls .
  • Cytotoxicity : MTT assays on HEK-293 cells, normalizing to untreated controls and using IC50_{50} values for dose-response curves .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action when initial kinase inhibition assays show contradictory results across different biological models?

  • Orthogonal Assays : Validate DAPK1 inhibition via Western blot (phospho-MLC2 reduction) alongside enzymatic assays .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes in human vs. murine kinase isoforms, addressing species-specific discrepancies .
  • Pathway Profiling : RNA-seq or phosphoproteomics to identify off-target effects (e.g., MAPK/ERK modulation) that may confound results .

Q. What strategies are effective in modifying the benzimidazole or benzamide moieties to enhance target specificity while maintaining pharmacokinetic properties?

  • Benzimidazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl at position 4) to improve DAPK1 affinity. Avoid bulky substituents to reduce CYP3A4-mediated metabolism .
  • Benzamide Optimization : Replace methoxy groups with trifluoromethoxy to enhance blood-brain barrier penetration (logP <3.5) while retaining solubility via PEGylation .
  • Pharmacokinetic Screening : Use Caco-2 permeability assays and hepatic microsome stability tests to prioritize analogs with >20% oral bioavailability .

Q. How should researchers approach resolving discrepancies between computational docking predictions and experimental binding affinity data for this compound?

  • Force Field Adjustments : Re-dock using AMBER with explicit solvent models to account for hydrophobic interactions in the kinase ATP-binding pocket .
  • Crystallographic Validation : Co-crystallize the compound with DAPK1 to resolve true binding poses vs. docking artifacts .
  • Alchemical Free Energy Calculations : Use FEP+ (Schrödinger) to quantify ΔΔG for mutations (e.g., Leu72→Ala) that impact affinity, aligning simulations with SPR data .

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